Nonactin

Catalog No.
S537463
CAS No.
6833-84-7
M.F
C40H64O12
M. Wt
736.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonactin

CAS Number

6833-84-7

Product Name

Nonactin

IUPAC Name

2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone

Molecular Formula

C40H64O12

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3

InChI Key

RMIXHJPMNBXMBU-UHFFFAOYSA-N

SMILES

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

Nonactin; A-5584; A5584; A 5584

Canonical SMILES

CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C

Isomeric SMILES

C[C@@H]1C[C@H]2CC[C@@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C

Description

The exact mass of the compound Nonactin is 736.4398 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56409. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of macrotetrolide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ion Transport Studies

Nonactin possesses ionophore properties. These are molecules that can bind and transport specific ions across cell membranes. In particular, nonactin has a high affinity for potassium (K+) ions []. Researchers leverage this property to study ion transport mechanisms in cells and investigate how these mechanisms influence cellular functions []. By manipulating K+ levels with nonactin, scientists can gain insights into processes like nerve impulse transmission and muscle contraction.

Membrane Permeability Studies

Nonactin's ability to disrupt membrane permeability allows researchers to probe the structure and function of cell membranes. By studying how nonactin affects the passage of different molecules across the membrane, scientists can gain valuable information about membrane composition, fluidity, and the presence of specific transporters []. This knowledge is crucial for understanding cellular uptake processes and developing new drug delivery strategies.

Nonactin is a macrocyclic compound classified as a member of the macrotetrolide family of ionophore antibiotics. It is produced by various species of Streptomyces, particularly Streptomyces griseus. The structure of nonactin consists of a large cyclic framework that incorporates alternating stereochemistry, which is crucial for its biological activity and ion-binding capabilities. The compound exhibits a unique ability to form complexes with alkali cations, especially potassium and sodium ions, making it significant in biochemical and pharmacological contexts .

Nonactin functions as an ionophore, specifically targeting monovalent cations like K+ and NH₄⁺ []. It disrupts the natural concentration gradient of these ions across cell membranes. By forming a complex with the cation, nonactin facilitates its transport across the hydrophobic membrane, altering cellular ion homeostasis []. This ability can have various effects on cellular processes depending on the context. For example, nonactin can disrupt mitochondrial function by altering potassium balance, leading to cell death []. Additionally, it can selectively induce apoptosis (programmed cell death) in cancer cells harboring specific mutations [].

Nonactin is considered toxic and should be handled with appropriate safety precautions []. However, specific data on its toxicity is limited. It's important to wear gloves, eye protection, and a lab coat when handling nonactin. Due to its potential to disrupt cellular processes, it should only be used in controlled research environments.

Please Note:

  • Information on synthesis and decomposition reactions for nonactin is not readily available in the scientific literature.
  • While case studies on the specific applications of nonactin might exist, this analysis focused on the general properties relevant to scientific research.
, primarily involving the formation of complexes with monovalent cations. The binding interactions are characterized by high affinity for potassium ions, which is attributed to the specific arrangement of functional groups within its structure. Nonactin can also undergo hydrolysis, particularly in the presence of specific enzymes that can deactivate its antibiotic properties . The synthesis pathway involves the condensation of nonactic acid units, which are derived from polyketide biosynthesis, leading to the formation of the nonactin macrocycle .

Nonactin exhibits significant biological activity as an antibiotic, particularly against Gram-positive bacteria. Its mechanism of action involves disrupting ion gradients across cellular membranes by facilitating the transport of potassium ions. This disruption can lead to cell lysis or impaired cellular functions, making nonactin effective in combating bacterial infections . The alternating stereochemistry in its structure is essential for its binding affinity and specificity towards cations, enhancing its biological efficacy .

The biosynthesis of nonactin involves a complex series of enzymatic reactions beginning with simple precursors such as acetate and propionate. Key steps include:

  • Formation of Nonactic Acid: Catalyzed by nonactate synthase, which synthesizes both enantiomers of nonactic acid from acyclic precursors.
  • Cyclization: The alternating (+)- and (−)-nonactic acid units are joined together to form the macrocyclic structure.
  • Closure: Final cyclization steps lead to the formation of nonactin .

Researchers have cloned and characterized the genes involved in this biosynthetic pathway, providing insights into potential genetic engineering applications for producing nonactin and related compounds .

Nonactin has several applications in both research and clinical settings:

  • Antibiotic Research: Due to its potent antibacterial properties, nonactin serves as a model compound for studying antibiotic mechanisms and developing new therapeutic agents.
  • Ion Transport Studies: Nonactin is used in biochemical assays to investigate ion transport mechanisms across membranes.
  • Pharmaceutical Development: Its unique ionophoric properties have implications for drug delivery systems and formulations aimed at enhancing bioavailability .

Studies have shown that nonactin interacts preferentially with potassium ions compared to sodium ions, demonstrating a higher binding affinity. This selectivity is crucial for its biological function as an ionophore. Research indicates that the structural integrity and stereochemistry of nonactin are vital for effective ion binding; alterations in these aspects can significantly reduce its biological activity .

Experimental data reveal that when nonactin binds to potassium ions, it undergoes conformational changes that stabilize the complex, facilitating ion transport across lipid bilayers .

Several compounds share structural or functional similarities with nonactin. Here are some notable examples:

CompoundStructural FeaturesBiological ActivityUnique Aspects
ValinomycinMacrocyclic lactonePotent potassium ionophoreHigh selectivity for potassium ions
MonensinMacrolide antibioticAntibacterial; affects sodium ionsInhibits bacterial growth
A23187IonophoreCalcium transportSelective for divalent cations

Nonactin's uniqueness lies in its alternating stereochemistry and specific binding capabilities, which distinguish it from other ionophores like valinomycin and monensin, both of which exhibit different selectivity profiles and mechanisms of action .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.6

Hydrogen Bond Acceptor Count

12

Exact Mass

736.43977747 g/mol

Monoisotopic Mass

736.43977747 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Melting Point

147.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TTP24WX8P7

Other CAS

6833-84-7

Wikipedia

Nonactin

Dates

Modify: 2023-08-15
1: Peter T, Bissinger R, Lang F. Erythrocyte Shrinkage and Cell Membrane Scrambling after Exposure to the Ionophore Nonactin. Basic Clin Pharmacol Toxicol. 2016 Feb;118(2):107-12. doi: 10.1111/bcpt.12455. Epub 2015 Sep 11. PubMed PMID: 26280658.
2: Zhan Y, Zheng S. Efficient production of nonactin by Streptomyces griseus subsp. griseus. Can J Microbiol. 2016 Aug;62(8):711-4. doi: 10.1139/cjm-2016-0248. Epub 2016 Jun 10. PubMed PMID: 27405846.
3: Kusche BR, Phillips JB, Priestley ND. Nonactin biosynthesis: setting limits on what can be achieved with precursor-directed biosynthesis. Bioorg Med Chem Lett. 2009 Feb 15;19(4):1233-5. doi: 10.1016/j.bmcl.2008.12.096. Epub 2008 Dec 30. PubMed PMID: 19167217; PubMed Central PMCID: PMC2854622.
4: Woo AJ, Strohl WR, Priestley ND. Nonactin biosynthesis: the product of nonS catalyzes the formation of the furan ring of nonactic acid. Antimicrob Agents Chemother. 1999 Jul;43(7):1662-8. PubMed PMID: 10390219; PubMed Central PMCID: PMC89340.
5: Rong J, Nelson ME, Kusche B, Priestley ND. Nonactin biosynthesis: unexpected patterns of label incorporation from 4,6-dioxoheptanoate show evidence of a degradation pathway for levulinate through propionate in Streptomyces griseus. J Nat Prod. 2010 Dec 27;73(12):2009-12. doi: 10.1021/np100421v. Epub 2010 Dec 7. PubMed PMID: 21138242.
6: Walczak RJ, Woo AJ, Strohl WR, Priestley ND. Nonactin biosynthesis: the potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes. FEMS Microbiol Lett. 2000 Feb 1;183(1):171-5. PubMed PMID: 10650222.
7: Kusche BR, Smith AE, McGuirl MA, Priestley ND. Alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding. J Am Chem Soc. 2009 Dec 2;131(47):17155-65. doi: 10.1021/ja9050235. PubMed PMID: 19902940; PubMed Central PMCID: PMC2879896.
8: Korotkov SM, Glazunov VV, Yagodina OV. Increase in the toxic effects of Tl+ on isolated rat liver mitochondria in the presence of nonactin. J Biochem Mol Toxicol. 2007;21(2):81-91. PubMed PMID: 17427175.
9: Lee JM, Kim JG, Kim TH, Lee DS, Kim JH, Cho SK, Riu KZ, Lee DS, Lee SH. Nonactin hinders intracellular glycosylation in virus-infected baby hamster kidney cells. Mol Med Rep. 2010 Jan-Feb;3(1):115-9. doi: 10.3892/mmr_00000227. PubMed PMID: 21472209.
10: Cox JE, Priestley ND. Nonactin biosynthesis: the product of the resistance gene degrades nonactin stereospecifically to form homochiral nonactate dimers. J Am Chem Soc. 2005 Jun 8;127(22):7976-7. PubMed PMID: 15926797.
11: Steverding D, Kadenbach B. The K(+)-ionophores nonactin and valinomycin interact differently with the protein of reconstituted cytochrome c oxidase. J Bioenerg Biomembr. 1990 Apr;22(2):197-205. PubMed PMID: 2158497.
12: Skulskii IA, Saris NE, Savina MV, Glasunov VV. Uptake of thallous ions by mitochondria is stimulated by nonactin but not by respiration alone. Eur J Biochem. 1981 Nov;120(2):263-6. PubMed PMID: 6895621.
13: Nelson ME, Priestley ND. Nonactin biosynthesis: the initial committed step is the condensation of acetate (malonate) and succinate. J Am Chem Soc. 2002 Mar 27;124(12):2894-902. PubMed PMID: 11902879.
14: Negrin S, Nefelova MV, Gavrilova EM, Morales S, Egorov NS. [Intracellular ATP content and nonactin biosynthesis]. Antibiot Med Biotekhnol. 1987 Aug;32(8):579-83. Russian. PubMed PMID: 3674839.
15: Rezanka T, Prell A, Spízek J, Sigler K. Pilot-plant cultivation of Streptomyces griseus producing homologues of nonactin by precursor-directed biosynthesis and their identification by LC/MS-ESI. J Antibiot (Tokyo). 2010 Aug;63(8):524-9. doi: 10.1038/ja.2010.93. Epub 2010 Jul 28. PubMed PMID: 20664602.
16: Nefelova MV, Sverdlova AN, Karelina IIu, Egorov NS. [Nonactin biosynthesis. The incorporation of precursors into the antibiotic molecule]. Antibiot Med Biotekhnol. 1985 Aug;30(8):572-6. Russian. PubMed PMID: 3840667.
17: Avilés-Moreno JR, Gámez F, Berden G, Oomens J, Martínez-Haya B. Isolated alkali cation complexes of the antibiotic ionophore nonactin: correlation with crystalline structures. Phys Chem Chem Phys. 2017 Jun 14;19(23):14984-14991. doi: 10.1039/c7cp02438j. PubMed PMID: 28569331.
18: Martínez-Haya B, Avilés-Moreno JR, Hamad S, Elguero J. On the ionophoric selectivity of nonactin and related macrotetrolide derivatives. Phys Chem Chem Phys. 2017 Jan 4;19(2):1288-1297. doi: 10.1039/c6cp05324f. PubMed PMID: 27966685.
19: Smejtek P, Paulis-Illangasekare M. Modification of ion transport in lipid bilayer membranes in the presence of 2,4-dichlorophenoxyacetic acid. I. Enhancement of cationic conductance and changes of the kinetics of nonactin-mediated transport of potassium. Biophys J. 1979 Jun;26(3):441-66. PubMed PMID: 263687; PubMed Central PMCID: PMC1328563.
20: Sverdlova AN, Solov'eva IV, Nefelova MV. [UV-spectroscopic study of complex formation between nonactin and picrates of monovalent cations]. Antibiot Khimioter. 1995 Apr;40(4):17-24. Russian. PubMed PMID: 7654094.

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